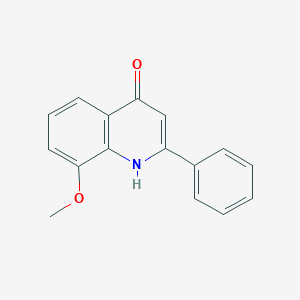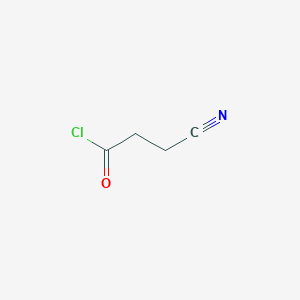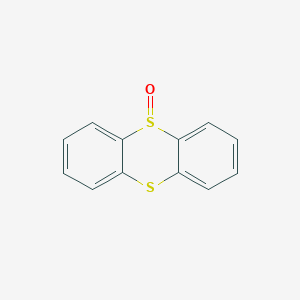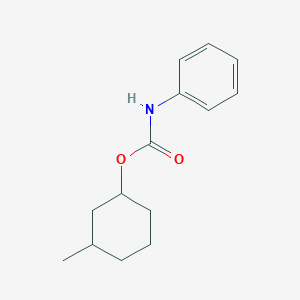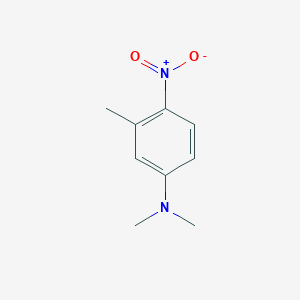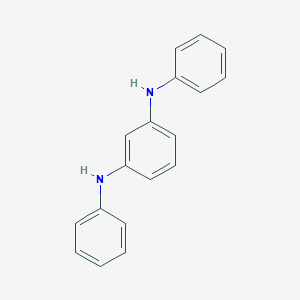![molecular formula C16H15N3 B189152 (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile CAS No. 10050-86-9](/img/structure/B189152.png)
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that belongs to the class of imines. It is also known as DAPEN, and its molecular formula is C17H17N3. This compound has been the subject of extensive research due to its potential applications in various fields of science and technology.
科学研究应用
DAPEN has been extensively studied for its potential applications in various fields of science and technology. Some of the research areas where DAPEN has been investigated include:
1. Organic synthesis: DAPEN has been used as a building block in the synthesis of various organic compounds.
2. Medicinal chemistry: DAPEN has been investigated for its potential as a drug candidate for the treatment of various diseases.
3. Material science: DAPEN has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
作用机制
The mechanism of action of DAPEN is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. DAPEN has been shown to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in various physiological processes, including tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
DAPEN has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of metalloproteinases: DAPEN has been shown to inhibit the activity of various metalloproteinases, including MMP-2 and MMP-9.
2. Antimicrobial activity: DAPEN has been shown to have antimicrobial activity against various bacteria and fungi.
3. Cytotoxicity: DAPEN has been shown to have cytotoxic effects against various cancer cell lines.
实验室实验的优点和局限性
DAPEN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, DAPEN has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Additionally, DAPEN has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DAPEN. Some of these include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of DAPEN.
2. Development of new drug candidates: DAPEN has shown promising results as a drug candidate for the treatment of various diseases. Further studies are needed to develop new drug candidates based on DAPEN.
3. Exploration of new applications: DAPEN has potential applications in various fields of science and technology. Further studies are needed to explore new applications of DAPEN.
Conclusion:
In conclusion, (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DAPEN in various fields of science and technology.
合成方法
The synthesis of DAPEN involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacetonitrile. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The product is obtained as a yellow solid after purification using column chromatography.
属性
CAS 编号 |
10050-86-9 |
|---|---|
产品名称 |
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile |
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C16H15N3/c1-19(2)15-10-8-14(9-11-15)18-16(12-17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI 键 |
CGIGSJWVCYXZFH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




